molecular formula C6H2Cl2N2O B585728 2,4-Dichlorofuro[3,2-D]pyrimidine CAS No. 956034-07-4

2,4-Dichlorofuro[3,2-D]pyrimidine

Cat. No.: B585728
CAS No.: 956034-07-4
M. Wt: 188.995
InChI Key: OTFDNOQBJWBJJM-UHFFFAOYSA-N
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Description

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 2,4-Dichlorofuro[3,2-D]pyrimidine are not mentioned in the available literature, pyrimidines in general are a significant area of research in medicinal chemistry . They display a range of pharmacological effects and are structural analogs of purines, making them attractive for the development of pharmaceutical drugs .

Relevant Papers Several papers discuss the synthesis, anti-inflammatory activities, and structure–activity relationships of pyrimidines . These papers provide valuable insights into the potential applications of pyrimidines, including this compound, in medicinal chemistry .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,4-Dichlorofuro[3,2-D]pyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been identified as a derivative used in the preparation of phosphoinositide 3-kinase inhibitors . This compound interacts with enzymes such as phosphoinositide 3-kinase, which is involved in various cellular processes including cell growth, proliferation, and survival. The nature of these interactions typically involves the binding of this compound to the active site of the enzyme, thereby inhibiting its activity and affecting downstream signaling pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as a phosphoinositide 3-kinase inhibitor can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, this compound can affect the expression of genes involved in cell cycle regulation and metabolic pathways, thereby altering cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of phosphoinositide 3-kinase, inhibiting its enzymatic activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the signaling cascade, leading to changes in gene expression and cellular responses. Additionally, this compound may interact with other proteins and enzymes, further influencing cellular processes and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as inert atmosphere and low temperatures . Its degradation products and their impact on cellular processes require further investigation. Long-term exposure to this compound in in vitro and in vivo studies may reveal additional insights into its temporal effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by inhibiting specific enzymes and modulating cellular processes. At higher doses, this compound may induce toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role as a phosphoinositide 3-kinase inhibitor affects the metabolism of phosphoinositides, which are critical components of cell membranes and signaling molecules . Additionally, this compound may influence the levels of other metabolites involved in energy production and cellular homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the cytoplasm or nucleus can influence its interactions with enzymes and proteins, thereby modulating cellular processes and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichlorofuro[3,2-D]pyrimidine typically involves the chlorination of furo[3,2-D]pyrimidine-2,4-diol. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions . The process generally involves the use of chlorinating agents such as phosphorus oxychloride or thionyl chloride, and the reaction is conducted in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichlorofuro[3,2-D]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents used. For example, substitution with amines can yield aminofuro[3,2-D]pyrimidine derivatives, while substitution with thiols can produce thiol-substituted derivatives .

Properties

IUPAC Name

2,4-dichlorofuro[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2O/c7-5-4-3(1-2-11-4)9-6(8)10-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFDNOQBJWBJJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672137
Record name 2,4-Dichlorofuro[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956034-07-4
Record name 2,4-Dichlorofuro[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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